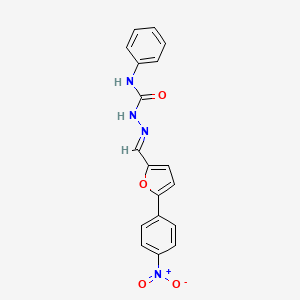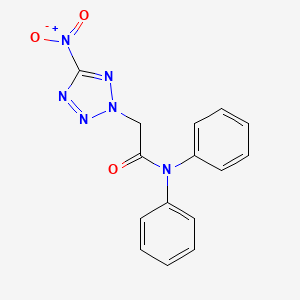![molecular formula C17H18F2N6O2S B5524466 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound pertains to a class of compounds known for their complex molecular frameworks and potential for varied applications in chemical research. Its synthesis and analysis offer insights into the molecular intricacies and the potential chemical reactivity and properties inherent to its structure.
Synthesis Analysis
The synthesis of related compounds involves regioselective methodologies and cyclization reactions, indicating a multi-step process potentially applicable to our compound. For instance, a two-step regioselective synthesis demonstrated for similar sulfonamide compounds involves nucleophilic addition followed by cyclization in the presence of NaOH, suggesting a possible pathway for synthesizing the target compound (Rozentsveig et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been elucidated through techniques like DFT-D calculations and solid-state NMR, helping distinguish tautomerism in their crystal structures. Such analytical approaches could reveal the precise molecular geometry and electronic structure of our compound, providing a basis for understanding its chemical behavior (Li et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, where the functionalization of sulfonamides and the introduction of various substituents have been explored to synthesize compounds with desired properties. For example, the synthesis of benzenesulfonamide derivatives involves condensation reactions, indicating a potential pathway for functional group modifications on the compound (Sowrirajan et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can be crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental analysis and can be influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are key to its application in chemical synthesis and other areas. Studies on similar compounds highlight the importance of structural features, such as the sulfonamide group, in determining these properties.
For further exploration and more detailed insights into similar compounds and methodologies, the following references provide valuable information:
- (Rozentsveig et al., 2014)
- (Li et al., 2014)
- (Sowrirajan et al., 2022)
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
The compound has been utilized in the synthesis of heterocyclic compounds , which are crucial in pharmaceuticals and agrochemicals. For example, research demonstrates its use in the regioselective synthesis of imidazo[1,2-a]pyrimidines, highlighting the compound's role in nucleophilic addition reactions and cyclization processes to yield heterocyclic sulfonamides. These methodologies are significant for constructing complex molecules with potential biological activities (Rozentsveig et al., 2014).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound serves as a building block for designing novel therapeutic agents . For instance, studies have explored its incorporation into sulfonamide moieties within heterocyclic compounds, aiming at developing new Cyclooxygenase (COX-2) inhibitors. Such research underlines the compound's relevance in creating pharmacophores with anti-inflammatory properties (Hassan, 2014).
Catalysis Research
The compound's utility extends to catalysis , where it's used in developing ruthenium complexes with N-heterocyclic carbene pincer ligands. These complexes exhibit catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions, showcasing the compound's application in green chemistry and sustainable synthesis processes (Mejuto et al., 2015).
Materials Science
Research into materials science has leveraged the compound for synthesizing poly(p-benzenesulfonamide), a polymer with potential applications in filtration and sensor technologies. This synthesis involves the self-polycondensation of active p-aminobenzenesulfonic acid derivatives, highlighting the compound's role in creating high-performance materials (Saegusa et al., 1987).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N6O2S/c1-11-12(2)25(10-23-11)17-8-16(21-9-22-17)20-5-6-24-28(26,27)15-7-13(18)3-4-14(15)19/h3-4,7-10,24H,5-6H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRBFOPUQHTMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)


![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)
![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)